molecular formula C12H16N4O3S B2626532 Ethyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate CAS No. 921911-44-6

Ethyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate

Cat. No.: B2626532
CAS No.: 921911-44-6
M. Wt: 296.35
InChI Key: POEHRVRBQYLVLM-UHFFFAOYSA-N
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Description

Ethyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate is a useful research compound. Its molecular formula is C12H16N4O3S and its molecular weight is 296.35. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Isomerism

Ethyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate, due to its complex structure, is subject to fascinating chemical behaviors such as ring-chain isomerism. Studies on similar compounds have revealed that their properties can vary significantly with small changes in the environment or the molecular structure itself. For instance, ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates show isomerization depending on the solvent and the length of the polyfluoroalkyl substituent. This suggests a potential for this chemical compound to exhibit unique chemical behaviors that could be harnessed for various applications (Pryadeina, Burgart, Saloutin, & Chupakhin, 2008).

Synthesis and Pyrolysis

The compound’s structural relatives have been a subject of interest in synthetic chemistry, particularly in the formation and pyrolysis of azolyl-malonamates. Ethyl 3-oxo-3-(1,3-thiazol-2ylamino)propanoate, a compound with a similar structural framework, underwent flash vacuum pyrolysis to yield significant organic compounds, shedding light on the compound's potential for generating valuable chemical products under specific conditions (Pelßez, Gafarova, & Yranzo, 2003).

Therapeutic Potential

Compounds with a similar structure have demonstrated considerable potential in therapeutic applications. For example, ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its structural analogs showed promising antituberculous properties, hinting at the potential medical applications of this compound (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Enzymatic and Antimicrobial Activity

The compound's structural relatives have been studied for their enzymatic and antimicrobial activities. For instance, various derivatives synthesized from a similar base structure were evaluated for their effect on cellobiase reactivity, indicating the compound's potential in enzyme-related studies and applications (Abd & Awas, 2008). Additionally, compounds synthesized from related chemical structures have been tested for antimicrobial activities, suggesting potential applications in combating microbial infections (El‐Kazak & Ibrahim, 2013).

Properties

IUPAC Name

ethyl 2-[(5-ethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S/c1-4-8-6-9(17)13-11-14-15-12(16(8)11)20-7(3)10(18)19-5-2/h6-7H,4-5H2,1-3H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEHRVRBQYLVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC2=NN=C(N12)SC(C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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